molecular formula C8H7BrN4 B1437500 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine CAS No. 1060817-70-0

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Cat. No.: B1437500
CAS No.: 1060817-70-0
M. Wt: 239.07 g/mol
InChI Key: PXTPQENZOXPXJD-UHFFFAOYSA-N
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Description

“5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” is a chemical compound with the molecular formula C8H7BrN4 . It is used as a building block in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of triazole derivatives, including “this compound”, involves the condensation of pyrimidine with triazole, followed by nucleophilic displacement of the chlorine atoms with secondary amines, and finally cyclocondensation in the presence of NaNH2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom and a 4-methyl-1,2,4-triazole group . The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, are known for their multidirectional biological activity. They can bind to a variety of enzymes and receptors in the biological system, showing significant antibacterial activity .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 239.07 g/mol. It has a topological polar surface area of 43.6 Ų and a complexity of 178 .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine have been explored extensively for their antimicrobial properties. A variety of derivatives, including those obtained through the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, have shown promising antimicrobial activities. Specifically, certain derivatives synthesized from reactions involving ethyl bromide, amines in the presence of formaldehyde, and aldehydes like 4-fluorobenzaldehyde or indol-3-carbaldehyde, displayed notable antimicrobial effects. The results highlighted that the majority of these compounds exhibited either good or moderate antimicrobial activity, positioning them as potential candidates for pharmaceutical applications (Bayrak et al., 2009).

Structural and Computational Studies

4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a derivative that underwent comprehensive structural analysis through techniques like NMR, MS, elemental analyses, and single-crystal X-ray structure determination. This compound was found to have moderate antifungal activity. Additionally, computational methods such as Density Functional Theory (DFT) were employed to understand the molecular structure and properties further, providing valuable insights into the compound's potential applications and interactions (Mu et al., 2015).

Catalytic and Synthetic Applications

The compound's derivatives also play a significant role in catalysis and synthetic chemistry. For instance, the synthesis of a series of 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was successfully conducted through condensation reactions. This process illustrates the compound's utility in the formation of complex heterocyclic structures, which are prevalent in numerous pharmaceuticals and organic materials (Afrough et al., 2017).

Future Directions

The future directions for “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” and similar compounds lie in their potential as potent and safe antimicrobial agents. The global spread of drug resistance in bacteria necessitates the development of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity, making them promising candidates for further investigations .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate certain receptors, triggering a cascade of intracellular events that lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its activity. Studies have shown that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites. For instance, this compound may inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolic intermediates. Additionally, it can affect the levels of specific metabolites, thereby altering cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and DNA replication .

Properties

IUPAC Name

5-bromo-4-methyl-2-(1,2,4-triazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-2-8(10-3-7(6)9)13-4-11-12-5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTPQENZOXPXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651033
Record name 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-70-0
Record name 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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